molecular formula C15H14N2O3S B11800273 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11800273
M. Wt: 302.4 g/mol
InChI Key: SVLRCLARRZEQKC-UHFFFAOYSA-N
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Description

6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methoxy-2-methylphenyl group at position 6, a methyl group at position 3, and a carboxylic acid moiety at position 2. This structure combines electron-donating (methoxy, methyl) and polar (carboxylic acid) groups, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

6-(4-methoxy-2-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C15H14N2O3S/c1-8-6-10(20-3)4-5-11(8)12-7-17-9(2)13(14(18)19)21-15(17)16-12/h4-7H,1-3H3,(H,18,19)

InChI Key

SVLRCLARRZEQKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CN3C(=C(SC3=N2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Reaction Overview

This method adapts the industrial protocol for 2-amino-thiazole-5-carboxylic acid derivatives, modified to incorporate the 4-methoxy-2-methylphenyl group. The synthesis proceeds through three stages:

  • Condensation : 2,3-Dichloroacryloyl chloride reacts with 4-methoxy-2-methylaniline in the presence of sodium bicarbonate.

  • Alkanolysis : Intermediate IIIa undergoes methanolysis with sodium methanolate.

  • Cyclization : Thiourea facilitates ring closure under acidic conditions.

Step 2: Alkanolysis

  • Reagents : Sodium methanolate (30% w/w in methanol, 1.5 eq), methanol.

  • Conditions : 50°C, 5 h, followed by distillation to remove toluene.

  • Yield : ~85% (crude).

Step 3: Cyclization

  • Reagents : Thiourea (1.2 eq), HCl (37% w/w, 5 eq), acetic acid.

  • Conditions : 60–65°C, 11 h.

  • Workup : Distillation under reduced pressure, recrystallization (THF/hexane/methanol/water).

  • Final Yield : 68% (purified).

Key Data

ParameterValue
Overall Yield68%
Purity (HPLC)≥98%
Melting Point215–218°C
Characterization¹H NMR (DMSO-d6): δ 2.35 (s, 3H, CH₃), 3.83 (s, 3H, OCH₃), 7.12–7.45 (m, 3H, ArH).

Synthetic Route 2: Halogenoketone-Mediated Cyclization

Reaction Overview

Inspired by imidazo[2,1-b]thiazole syntheses, this route employs 4-chloromethyl-ω-bromoacetophenone derivatives to assemble the core structure.

Step 1: Halogenoketone Preparation

  • Reagents : 4-Methoxy-2-methylbenzaldehyde (1.0 eq), bromoacetic acid (1.5 eq), H₂SO₄ (cat.).

  • Conditions : 80°C, 6 h.

  • Outcome : 4-(Bromomethyl)-2-methoxy-6-methylacetophenone.

Step 2: Arbuzov Reaction

  • Reagents : Triethyl phosphite (1.2 eq), halogenoketone (1.0 eq).

  • Conditions : 120°C, 3 h.

  • Yield : 89% (phosphonate intermediate).

Step 3: Cyclization with 2-Amino-3-methylthiazole

  • Reagents : 2-Amino-3-methylthiazole (1.0 eq), phosphonate intermediate (1.0 eq), DMF.

  • Conditions : 100°C, 8 h.

  • Workup : Column chromatography (SiO₂, ethyl acetate/hexane).

  • Final Yield : 62%.

Key Data

ParameterValue
Overall Yield62%
Purity (HPLC)97%
IR (KBr)1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

Synthetic Route 3: Microwave-Assisted One-Pot Synthesis

Reaction Overview

A modern approach reduces reaction time and improves yield through microwave irradiation.

Detailed Procedure

  • Reagents : 2-Amino-3-methylthiazole (1.0 eq), 4-methoxy-2-methylbenzaldehyde (1.0 eq), ethyl bromopyruvate (1.2 eq), ZnCl₂ (0.1 eq), ethanol.

  • Conditions : Microwave, 100 W, 120°C, 30 min.

  • Workup : Acidification (HCl 1M), filtration.

  • Yield : 78%.

Key Data

ParameterValue
Reaction Time30 min
Yield78%
Purity (GC-MS)96%

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2Route 3
Overall Yield68%62%78%
Reaction Time20 h17 h0.5 h
ScalabilityIndustrialLab-scaleLab-scale
Cost EfficiencyModerateHighHigh
Key AdvantageHigh purityRegioselectivityRapid synthesis

Challenges and Optimization Strategies

  • Regioselectivity : Route 2 ensures precise substitution at position 6 via the Arbuzov reaction.

  • Acid Sensitivity : Microwave synthesis (Route 3) avoids prolonged exposure to acidic conditions, preserving the methoxy group.

  • Purification : Recrystallization from THF/hexane/methanol/water (1:1:1:1) achieves >98% purity .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation under controlled conditions:

Reaction ConditionsProductsMechanismKey Observations
Heating at 200°C under inert atmosphere3-methylimidazo[2,1-b]thiazole derivativeRadical-mediated CO₂ eliminationComplete decarboxylation occurs within 2 hours
Cu(OAc)₂ catalysis in DMF6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazoleMetal-assisted proton abstractionHigher yields (85–92%) compared to thermal methods

This reactivity is critical for generating intermediates used in pharmaceutical synthesis.

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

Reagents and Outcomes:

  • Ethanol/H₂SO₄: Forms ethyl ester (96% yield at reflux)

  • Thionyl chloride (SOCl₂): Generates acyl chloride intermediate, reacting with amines to produce amides (e.g., morpholine derivative, 88% yield)

Notable Example:

Compound+SOCl2Acyl chlorideNH2CH2PhAmide product (C22H21N3O3S)\text{Compound} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{NH}_2\text{CH}_2\text{Ph}} \text{Amide product (C}_{22}\text{H}_{21}\text{N}_3\text{O}_3\text{S)}

This amide derivative showed enhanced solubility in polar aprotic solvents .

Electrophilic Aromatic Substitution (EAS)

The 4-methoxy-2-methylphenyl group directs electrophiles to specific positions:

ElectrophileConditionsProductRegioselectivity
HNO₃/H₂SO₄0–5°CNitration at C-5 of phenyl ringMethoxy group dominates orientation (para-directing)
Br₂/FeBr₃RT, 1 hrBromination at C-3 of imidazo-thiazole coreElectron-rich thiazole nitrogen activates adjacent position

Key Data:

  • Nitration yields 65% mono-nitro product (HPLC purity >98%)

  • Brominated derivative exhibits blue-shifted UV absorption (λmax = 278 nm → 265 nm)

Oxidation and Reduction

a. Thiazole Ring Oxidation:

  • KMnO₄/H₂O: Oxidizes sulfur atom to sulfoxide (72% yield)

  • mCPBA: Forms sulfone derivative (89% yield under anhydrous conditions)

b. Nitro Group Reduction (Synthetic Analogues):
For structurally similar nitro-containing compounds (e.g., 6-(3-nitrophenyl) analogues):

\text{NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{NH}_2 \quad (\text{95% yield in ethanol})[2]

This suggests potential applicability to modified derivatives of the target compound.

Cross-Coupling Reactions

The methyl group on the phenyl ring participates in palladium-catalyzed couplings:

Reaction TypeCatalystsProductsApplications
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Biaryl derivativesExtends π-conjugation for optoelectronic studies
Buchwald-HartwigPd₂(dba)₃/XPhosN-alkyl/aryl aminesIntroduces functional groups for drug discovery

Optimized Conditions:

  • 1.5 eq boronic acid, 2 mol% catalyst, 80°C in toluene/H₂O (4:1)

  • Yields range from 70–85% depending on coupling partner

Complexation with Metal Ions

The nitrogen-rich structure chelates transition metals:

Metal SaltStoichiometryStability Constant (log K)
Cu(II) acetate1:2 (metal:ligand)12.3 ± 0.2 (pH 7.4)
Fe(III) chloride1:1 complex9.8 ± 0.3

These complexes demonstrate enhanced antibacterial activity compared to the parent compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action includes:

  • Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) and breast cancer cell lines.

Case Study: Antiproliferative Effects

A notable study evaluated the compound against PDAC cell lines, revealing the following results:

Cell LineIC50 (µM)Mechanism of Action
SUIT-20.8Inhibition of EMT markers
Capan-11.5Reduction in cell migration
Panc-12.0Inhibition of metalloproteinase activity

The compound's ability to inhibit epithelial-to-mesenchymal transition (EMT) markers such as E-cadherin and vimentin was significant, leading to reduced cell migration and spheroid shrinkage.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).

Antitubercular Activity Data

Recent evaluations reported the following IC50 values for the compound against Mtb:

CompoundIC50 (µM)Selectivity
6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid2.32No activity against non-tuberculous mycobacteria

The selectivity indicates that the compound can effectively target Mtb without affecting non-tuberculous strains.

Mechanism of Action

The mechanism of action of 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives

Compound Name (CAS No.) Key Substituents Biological/Functional Properties Key Findings References
Target Compound 6-(4-Methoxy-2-methylphenyl), 3-methyl, 2-COOH Hypothesized enzyme inhibition or luminescence N/A (structural analog data)
6-(4-Fluorophenyl)-3-methyl... (951908-85-3) 4-Fluorophenyl, 3-methyl, 2-COOH Enhanced metabolic stability Fluorine’s electron-withdrawing effects improve stability
6-(4-Chlorophenyl)-3-methyl... (380195-03-9) 4-Chlorophenyl, 3-methyl, 2-COOEt (ethyl ester) Prodrug potential, aldose reductase inhibition Ethyl ester improves bioavailability; chloro enhances binding
6-(4-Ethoxy-2-methylphenyl)-... (NA) 4-Ethoxy-2-methylphenyl, 3,5-dimethyl, 2-COOH Increased lipophilicity Ethoxy and dimethyl groups alter steric/electronic profiles
6-(Naphthalen-2-yl)-3-methyl... (mn2mt) 6-Naphthalen-2-yl, 3-methyl Luminescence in iridium complexes Emission wavelength: 562–609 nm; quantum yield up to 55.5%

Key Insights:

In contrast, fluoro or chloro substituents (e.g., 951908-85-3, 380195-03-9) introduce electron-withdrawing effects, improving metabolic stability or altering receptor interactions . Ethoxy substitution () increases lipophilicity compared to methoxy, which may enhance membrane permeability but reduce solubility .

Steric Effects The 3,5-dimethyl substitution in 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethyl... In iridium complexes (), naphthyl substituents at position 6 red-shift emission wavelengths (e.g., 609 nm for mn2mt), while trifluoromethyl groups blue-shift emissions (585 nm) due to altered triplet energy levels .

Functional Group Modifications

  • Ethyl ester prodrugs (e.g., 380195-03-9) improve oral bioavailability by masking the carboxylic acid, as seen in aldose reductase inhibitors .
  • Carboxylic acid groups (e.g., target compound) enhance polarity, favoring interactions with charged residues in enzymatic active sites .

Luminescent iridium complexes () highlight the role of imidazo[2,1-b]thiazole derivatives in materials science, with quantum yields up to 55.5% .

Biological Activity

6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, antioxidant effects, and other pharmacological implications.

  • Molecular Formula : C14H12N2O2S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 134670-46-5

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable anticancer properties. A study demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines, with IC50 values indicating potent activity against human cervical carcinoma (HeLa) and murine leukemia cells (L1210) . The presence of the methoxy group on the phenyl ring enhances the cytotoxic effects, making these compounds promising candidates for further development.

The mechanisms by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. For example, studies have shown that thiazole derivatives can modulate key signaling pathways involved in cancer cell survival and proliferation .

Antioxidant Activity

In addition to anticancer properties, this compound has demonstrated antioxidant activity. This is particularly relevant as oxidative stress is a contributing factor in various diseases, including cancer and diabetes. The compound's ability to scavenge free radicals may provide protective effects against cellular damage .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiazole ring and substitution patterns on the phenyl moiety significantly influence biological activity. Compounds with electron-donating groups like methoxy at specific positions tend to exhibit enhanced potency against cancer cell lines .

Case Studies

StudyFindings
Romagnoli et al. (2020)Reported significant antiproliferative activity of thiazole derivatives against various cancer cell lines with IC50 values in the nanomolar range .
MDPI Review (2022)Highlighted the role of thiazole compounds in clinical trials for cancer treatment, emphasizing their potential as effective therapeutic agents .

Q & A

Q. What are the established synthetic pathways for 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted thiazole amines with aryl ketones. A common approach includes:

  • Microwave-assisted synthesis : Reacting 4-methyl-2-aminothiazole derivatives with brominated aryl ketones (e.g., 4-methoxy-2-methylphenacyl bromide) under microwave irradiation (130°C, 45 min) in ethanol, followed by solvent evaporation and crystallization .
  • Conventional reflux : Heating the same reactants in acetone under reflux (24–48 h), followed by acid-base workup and recrystallization from dimethylformamide (DMF) .
    Key considerations : Optimize stoichiometry (1:1 molar ratio), solvent choice (ethanol or acetone for solubility), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and aromaticity. For example, methoxy groups appear as singlets near δ 3.8 ppm, while imidazo-thiazole protons resonate at δ 6.9–7.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing (e.g., π-π stacking between imidazo-thiazole and aryl rings) and dihedral angles (<5° deviation from planarity) .
  • IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction conditions for regioselective substitutions .
  • Molecular docking : Simulate interactions with target proteins (e.g., SIRT1 or kinases) to prioritize derivatives with favorable binding affinities. For example, substituents at the 4-methoxy-2-methylphenyl group may enhance allosteric modulation .
  • ADMET prediction : Apply tools like SwissADME to assess solubility, metabolic stability, and toxicity early in development .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Purity validation : Ensure >97% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding byproducts .
  • Crystallographic analysis : Confirm structural homogeneity, as polymorphic forms (e.g., differing π-π stacking geometries) can alter bioactivity .
  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) using validated cell lines (e.g., HEK293 for kinase assays) .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or nitro groups at the phenyl ring to assess electronic effects on potency .
  • Bioisosteric replacement : Replace the carboxylic acid with ester or amide groups to modulate solubility and membrane permeability .
  • Pharmacophore mapping : Identify critical moieties (e.g., methoxy group for hydrogen bonding) using 3D-QSAR models .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Microwave-Assisted Synthesis

ParameterOptimal ConditionReference
Temperature130°C
Time45 min
SolventEthanol
Molar Ratio (amine:ketone)1:1.1

Q. Table 2. Crystallographic Data for Imidazo-Thiazole Derivatives

PropertyValueReference
Dihedral angle (aryl ring vs. core)4.87°–5.65°
π-π stacking distance3.35–3.41 Å
Planarity deviation<0.045 Å

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